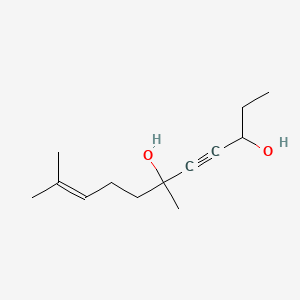

6,10-Dimethylundec-9-en-4-yne-3,6-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

6,10-dimethylundec-9-en-4-yne-3,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-12(14)8-10-13(4,15)9-6-7-11(2)3/h7,12,14-15H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUMAMONCVKBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#CC(C)(CCC=C(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6,10 Dimethylundec 9 En 4 Yne 3,6 Diol and Analogues

Alkynylation Strategies for Vicinal and Remote Diol Formation

Alkynylation, the process of introducing an acetylenic group into a molecule, is a cornerstone for the synthesis of propargylic alcohols and diols. These methods can be adapted to create both vicinal (adjacent) and remote diol systems as seen in the target molecule.

The direct reaction of acetylene (B1199291) with carbonyl compounds, known as the Favorskii reaction, is a classical method for synthesizing acetylenic diols. nveo.orgmdpi.com This reaction typically proceeds in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), which deprotonates acetylene to form a nucleophilic acetylide anion. mdpi.comnveo.org The acetylide then attacks carbonyl carbons in a stepwise manner.

For a symmetrical diol, a single carbonyl compound is used. However, for an unsymmetrical diol like the target molecule, a two-step process or a mixture of carbonyls would be required. The direct synthesis from acetylene and a mixture of aldehydes or ketones can lead to a variety of products, including the desired diol, acetylenic alcohols from a single addition, and by-products from aldol-crotonic condensation. nveo.orgnveo.org The separation of these compounds can be challenging, often making this direct approach less efficient for complex, unsymmetrical diols. nveo.org To circumvent these issues, a stepwise approach using a pre-formed acetylenic alcohol is often preferred for higher yields and purity. nveo.orgcyberleninka.ru

| Carbonyl Precursor(s) | Base/Solvent | Acetylenic Diol Product | Key Findings |

| Acetaldehyde | KOH/Diethyl Ether | But-2-yne-1,4-diol | Process is accompanied by the formation of multiple by-products, complicating purification. nveo.org |

| Butyraldehyde + Hex-1-yn-3-ol | KOH/Diethyl Ether | Dec-4-yne-3,6-diol | Stepwise synthesis using an acetylenic alcohol intermediate results in higher yields compared to direct synthesis from acetylene. nveo.orgcyberleninka.ru |

| Acetone | KOH/THF | 2,5-Dimethylhex-3-yne-2,5-diol | The Favorskii reaction is a versatile method for creating tertiary propargylic alcohols and diols. mdpi.com |

Alkali metal alkoxides, the conjugate bases of alcohols, are powerful bases and nucleophiles widely used in organic synthesis. wikipedia.orggoogle.com They are typically prepared by reacting an alcohol with an alkali metal, such as sodium or potassium, or a metal hydride. wikipedia.orggoogle.com

In the context of propargylic alcohol synthesis, an alkali metal alkoxide can be used as the base to deprotonate a terminal alkyne, generating a highly nucleophilic acetylide. This acetylide then readily reacts with an aldehyde or ketone to form the corresponding propargylic alcohol. While the alkoxide itself is not directly incorporated into the final product, its role as a catalyst or stoichiometric base is crucial. For instance, potassium tert-butoxide is a common choice due to its strong basicity and steric bulk, which can minimize side reactions. google.com The choice of solvent and reaction conditions is critical, as the solubility of many alkoxides can be low in their corresponding alcohols. google.com

A highly specific and controlled route to 6,10-Dimethylundec-9-en-4-yne-3,6-diol involves the condensation of a pre-synthesized acetylenic alcohol with an aldehyde. This method is an extension of the Favorskii reaction. cyberleninka.ru The key intermediate, 3,7-Dimethyl-6-octen-1-yn-3-ol, can be prepared from the reaction between the acetylide anion and citronellal (B1669106) ((R)-3,7-Dimethyloct-6-enal) or a related ketone.

In the subsequent step, 3,7-Dimethyl-6-octen-1-yn-3-ol is deprotonated at the terminal alkyne using a strong base like KOH or a lithium amide to form a new acetylide. This nucleophile then attacks the electrophilic carbonyl carbon of propionaldehyde. An aqueous workup protonates the resulting alkoxide, yielding the target diol, this compound. This stepwise approach offers superior control over the structure of the final product compared to the direct use of acetylene with two different carbonyl compounds. nveo.orgcyberleninka.ru

The target molecule contains two stereocenters at positions C3 and C6. Achieving stereocontrol during the alkynylation steps is a significant challenge in modern organic synthesis. Asymmetric alkynylation of aldehydes can be achieved using chiral catalysts or additives that create a chiral environment around the reacting centers. organic-chemistry.org

Common strategies involve the use of metal-ligand complexes where the ligand is a chiral molecule. For example, zinc triflate (Zn(OTf)₂) combined with a chiral amino alcohol like (+)-N-methylephedrine (NME) has proven effective in catalyzing the enantioselective addition of terminal alkynes to aldehydes with high yields and enantioselectivities. organic-chemistry.org Another well-established system involves using titanium(IV) isopropoxide with the chiral ligand BINOL (2,2'-dihydroxy-1,1'-binaphthyl). organic-chemistry.org These methods allow for the synthesis of propargylic alcohols with a specific stereochemistry, which is a critical step toward synthesizing a single stereoisomer of the final diol product. The principles of stereocontrol are extensively studied in the biosynthesis of complex natural products like polyketides, where enzyme domains precisely dictate the stereochemical outcome of each reaction step. beilstein-journals.orgnih.gov

| Catalyst/Ligand System | Aldehyde Type | Typical Enantiomeric Excess (ee) | Reference |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Aromatic & Aliphatic | >95% | organic-chemistry.org |

| In(III) / BINOL | Aromatic & Aliphatic | High | organic-chemistry.org |

| Ti(OiPr)₄ / BINOL | Aromatic & Aliphatic | High | organic-chemistry.org |

Construction of the Undecene Backbone

Convergent synthesis, or fragment coupling, is a powerful strategy where complex molecules are assembled from smaller, pre-synthesized fragments. nih.govresearchgate.net This approach is often more efficient than a linear synthesis for building large molecular frameworks. In a fragment coupling approach to the target molecule, the undecene backbone could be constructed by joining two key intermediates. nih.gov

Synthesis via Precursors Bearing the 6,10-Dimethylundec-9-en Skeleton (e.g., 6,10-Dimethylundec-9-en-2-one)

A logical approach to synthesizing this compound involves utilizing a precursor that already contains the C13 backbone. 6,10-Dimethylundec-9-en-2-one, also known as geranyl acetone, is a common starting material for such syntheses. The key transformation involves the addition of a three-carbon unit containing the alkyne and a hydroxyl group to the ketone at the C2 position.

The synthesis can be envisioned in a multi-step process:

Alkynylation of the Ketone : The carbonyl group of 6,10-Dimethylundec-9-en-2-one is targeted by a nucleophilic acetylide. A common method involves the addition of the lithium salt of a protected propargyl alcohol, such as 3-(tert-butyldimethylsilyloxy)-1-propyne, to the ketone. This reaction forms the carbon-carbon bond at C3-C4 and generates the tertiary alcohol at C3.

Introduction of the Second Hydroxyl Group : The initial product from the alkynylation step would be an enyne with a single hydroxyl group at C3. To arrive at the target diol, a subsequent step is required to introduce the hydroxyl group at C6. However, the provided structure has the hydroxyl groups at C3 and C6. A more direct route from 6,10-Dimethylundec-9-en-2-one would involve a different strategy, perhaps involving an initial modification of the precursor itself before the key alkynylation step.

A plausible alternative begins with the epoxidation of the double bond in a related precursor followed by ring-opening, or allylic oxidation to introduce functionality that can be converted to the C6-hydroxyl group. The synthesis of related structures, like 6,10-Dimethylundec-9-en-2-ol, can be achieved through various chemical routes involving the reaction of appropriate precursors with catalysts. ontosight.ai

Nickel-Catalyzed Nucleophilic Substitution Reactions for Carbon-Carbon Bond Formation

Nickel catalysts have emerged as powerful tools for forming carbon-carbon bonds, offering alternatives to more traditional noble metal catalysts. rsc.org In the context of synthesizing complex backbones like that of this compound, nickel-catalyzed reactions can be employed for the coupling of various fragments.

For instance, nickel-catalyzed reductive couplings of alkynes with aldehydes or epoxides are highly effective for creating allylic and homoallylic alcohols with excellent regioselectivity and stereoselectivity. mit.edu This methodology could be applied to construct a portion of the target molecule, for example, by coupling a smaller alkyne-containing fragment with an aldehyde that bears the remainder of the carbon skeleton. These reactions often exhibit high functional group tolerance, which is crucial when dealing with polyfunctional molecules. mit.edu The use of nickel catalysts is particularly advantageous in forming C(sp³)–C(sp³) bonds, which are prevalent in natural product synthesis. Recent advancements have even enabled the Suzuki cross-coupling of unactivated tertiary alkyl electrophiles using nickel catalysts, a significant step in creating all-carbon quaternary centers. nih.gov

Table 1: Overview of Nickel-Catalyzed C-C Bond Forming Reactions

| Reaction Type | Substrates | Product Type | Key Advantages |

|---|---|---|---|

| Reductive Coupling | Alkyne + Aldehyde | Allylic Alcohol | High (E/Z)-selectivity, High Regioselectivity |

| Reductive Coupling | 1,3-Enyne + Epoxide | Homoallylic Alcohol | Alkene-directed reactivity, High Regioselectivity |

| Suzuki Coupling | Tertiary Alkyl Halide + Arylboronic Acid | Arylated Quaternary Center | Avoids isomerization, Forms challenging C-C bonds |

Asymmetric Synthesis Considerations in Backbone Assembly

The structure of this compound contains two chiral centers at the C3 and C6 positions, where the hydroxyl groups are located. Therefore, controlling the stereochemistry during synthesis is critical for obtaining a single, optically pure isomer. Asymmetric synthesis can be achieved through several strategies.

One common approach is the use of chiral ligands in metal-catalyzed reactions. For example, in the nickel-catalyzed reductive coupling of alkynes and aldehydes, employing a chiral phosphine (B1218219) ligand such as (+)-neomenthyldiphenylphosphine can induce high enantioselectivity, yielding allylic alcohols in up to 96% enantiomeric excess (ee). mit.edu

Enzymatic strategies also offer a powerful route to asymmetry. nih.gov Enzymes like ene-reductases or alcohol dehydrogenases can perform highly stereoselective reductions or oxidations. For instance, a prochiral ketone could be reduced to a specific enantiomer of an alcohol. Biocatalytic methods are increasingly favored due to their high selectivity and environmentally benign reaction conditions. nih.govnih.gov Dynamic kinetic resolution, which combines in-situ racemization of the substrate with an enantioselective reaction, can also be employed to convert a racemic mixture into a single enantiomer of the product with a theoretical yield of 100%. nih.gov

Functional Group Interconversions and Advanced Derivatization

Once the carbon skeleton is assembled, subsequent modifications of the functional groups are often necessary to reach the final target molecule or to create analogues for further study.

Selective Reduction or Oxidation of Olefinic and Alkynic Moieties

The presence of both a double bond (olefin) and a triple bond (alkyne) in the molecule presents a challenge for selective transformations.

Selective Reduction : The partial reduction of the alkyne to an alkene can be achieved with high stereoselectivity.

cis-Alkene (Z-isomer) : Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is the classic method for the syn-addition of hydrogen, yielding the cis-alkene. Other modern methods include the use of niobium or tantalum-alkyne complexes or copper-catalyzed semihydrogenation. organic-chemistry.orgacs.org

trans-Alkene (E-isomer) : Dissolving metal reduction, typically using sodium or lithium in liquid ammonia, results in the anti-addition of hydrogen to produce the trans-alkene.

Conversely, the olefinic moiety can be reduced in the presence of the alkyne using specific catalytic systems, although this is often more challenging.

Selective Oxidation : Oxidizing one unsaturated bond while leaving the other intact requires carefully chosen reagents.

Olefin Oxidation : The double bond is generally more susceptible to electrophilic oxidation than the triple bond. It can be selectively epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). Dihydroxylation to form a diol can be achieved using osmium tetroxide (OsO₄). Recently, methods for the selective oxidation of alkenes to carbonyl compounds under mild conditions using molecular oxygen have also been developed. rsc.org

Alkyne Oxidation : While less common, alkynes can be oxidized to α-dicarbonyl compounds using reagents like potassium permanganate (B83412) (KMnO₄) under strong conditions. Gold-catalyzed reactions in the presence of an oxidant can also lead to the transformation of enynes into various functionalized cyclic compounds. mdpi.com

Introduction and Manipulation of Hydroxyl Groups

Introduction of Hydroxyl Groups : Hydroxyl groups are typically introduced via the reduction of a carbonyl group (ketone or aldehyde) or the ring-opening of an epoxide. For instance, the reduction of a ketone precursor would yield a secondary alcohol, while the addition of an organometallic reagent to a carbonyl creates a new C-C bond and a hydroxyl group simultaneously.

Manipulation and Protection : Due to their reactivity, hydroxyl groups often need to be "protected" during other synthetic steps to prevent unwanted side reactions. highfine.com This is achieved by converting them into a less reactive functional group, such as an ether or an ester, which can be easily removed later. highfine.comhighfine.com

Table 2: Common Protecting Groups for Alcohols

| Protecting Group Type | Example(s) | Introduction Conditions | Removal Conditions | Stability |

|---|---|---|---|---|

| Silyl Ethers | TMS, TBDMS, TIPS | Silyl chloride, Imidazole | Fluoride source (e.g., TBAF), Acid | Sensitive to acid |

| Alkyl Ethers | Benzyl (Bn), PMB | NaH, Benzyl bromide | Hydrogenolysis (Pd/C, H₂), Strong acid | Stable to base, mild acid |

| Acetals | MOM, THP | MOMCl, DIEA; DHP, H⁺ | Acidic conditions (e.g., HCl, PPTS) | Stable to base, nucleophiles |

| Esters | Acetyl (Ac), Pivaloyl (Piv) | Acetic anhydride (B1165640), Pyridine | Base-mediated hydrolysis (K₂CO₃, NH₃) | Stable to acid |

Methanesulfonic Anhydride-Mediated Transformations

Methanesulfonic anhydride (Ms₂O) is a highly effective reagent for the activation of hydroxyl groups. wikipedia.org It reacts with alcohols, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, to form methanesulfonates, commonly known as mesylates. chemicalbook.com

Mesylates are excellent leaving groups in nucleophilic substitution (Sₙ2) and elimination (E2) reactions, far more reactive than the original hydroxyl group. This two-step sequence (mesylation followed by substitution) allows for the conversion of alcohols into a wide variety of other functional groups (e.g., halides, azides, nitriles) with inversion of stereochemistry at the carbon center. libretexts.org

In the case of this compound, treatment with methanesulfonic anhydride would likely produce a dimesylate. This derivative could then be used in subsequent reactions, such as intramolecular cyclization or double displacement with a nucleophile.

Beyond mesylation, methanesulfonic anhydride can also serve as a powerful dehydrating agent and a catalyst for esterification reactions. wikipedia.orgias.ac.in It can promote the direct formation of esters from carboxylic acids and alcohols, avoiding the need to first form a more reactive acyl chloride. ias.ac.in This dual reactivity makes it a versatile tool in advanced organic synthesis.

Chemical Reactivity and Transformation Pathways of 6,10 Dimethylundec 9 En 4 Yne 3,6 Diol

Reactivity of the Terminal Alkene Moiety

The terminal alkene (C9=C10) in 6,10-Dimethylundec-9-en-4-yne-3,6-diol is an electron-rich functional group, making it susceptible to attack by electrophiles.

Electrophilic addition to the terminal alkene follows Markovnikov's rule, where the electrophilic species adds to the less substituted carbon of the double bond (C10), leading to the formation of a more stable carbocation intermediate at the more substituted carbon (C9). libretexts.orgchemistrysteps.com

Hydrohalogenation : The reaction with hydrogen halides (HX) proceeds via protonation of the double bond to form a tertiary carbocation at C9. Subsequent attack by the halide anion (X⁻) yields the corresponding 9-halo derivative. The high electron density of the triple bond makes the alkene less reactive than simple alkenes, but reactions can be driven to completion. libretexts.org

Halogenation : The addition of halogens (X₂, e.g., Br₂ or Cl₂) across the double bond results in a vicinal dihalide. The reaction typically proceeds through a cyclic halonium ion intermediate, followed by backside attack by a halide ion, leading to an anti-addition product.

Table 1: Electrophilic Addition Reactions of the Alkene Moiety

| Reaction | Reagent(s) | Expected Major Product | Regiochemistry/Stereochemistry |

| Hydrobromination | HBr | 9-Bromo-6,10-dimethylundec-4-yne-3,6-diol | Markovnikov Addition |

| Chlorination | Cl₂ in CCl₄ | 9,10-Dichloro-6,10-dimethylundec-4-yne-3,6-diol | Anti-Addition |

Oxidation of the alkene moiety can lead to the formation of epoxides or diols, which are valuable synthetic intermediates.

Epoxidation : Treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide (an oxirane). pressbooks.publibretexts.org This reaction is a syn-addition, where the oxygen atom is delivered to one face of the double bond in a single, concerted step. pressbooks.publibretexts.org

Dihydroxylation : This process adds two hydroxyl groups across the double bond. The stereochemical outcome depends on the chosen method:

Syn-dihydroxylation : Achieved using reagents like osmium tetroxide (OsO₄) followed by a reductive workup (e.g., NaHSO₃) or cold, dilute potassium permanganate (B83412) (KMnO₄). This proceeds through a cyclic osmate ester intermediate, resulting in the two hydroxyl groups being on the same side of the original double bond. libretexts.orglibretexts.org

Anti-dihydroxylation : This is a two-step process involving initial epoxidation of the alkene, followed by acid-catalyzed ring-opening of the epoxide with water. libretexts.orgchemistrysteps.com The nucleophilic attack of water occurs from the side opposite the epoxide oxygen, resulting in a trans-diol. libretexts.org

Table 2: Oxidation Reactions of the Alkene Moiety

| Reaction | Reagent(s) | Intermediate | Final Product | Stereochemistry |

| Epoxidation | m-CPBA | - | 9,10-Epoxy-6,10-dimethylundec-4-yne-3,6-diol | Syn-Addition |

| Syn-Dihydroxylation | 1. OsO₄ (catalytic), NMO 2. NaHSO₃/H₂O | Cyclic Osmate Ester | 6,10-Dimethylundec-4-yne-3,6,9,10-tetraol | Syn-Addition |

| Anti-Dihydroxylation | 1. m-CPBA 2. H₃O⁺ | Epoxide | 6,10-Dimethylundec-4-yne-3,6,9,10-tetraol | Anti-Addition |

The alkene can participate as a 2π-electron component in various cycloaddition reactions. wiley-vch.de

Diels-Alder Reaction : The terminal alkene can function as a dienophile in [4+2] cycloaddition reactions with a suitable diene, forming a six-membered ring. The reactivity may be influenced by steric hindrance from the adjacent quaternary carbon.

1,3-Dipolar Cycloadditions : This class of reactions involves the addition of a 1,3-dipole (e.g., an azide or a nitrile oxide) across the double bond to form a five-membered heterocyclic ring. For instance, the azide alkyne Huisgen cycloaddition is a well-known example for alkynes, and analogous reactions occur with alkenes. wikipedia.org

[2+2] Cycloaddition : Under thermal or photochemical conditions, or with transition metal catalysis, the alkene can undergo [2+2] cycloaddition with another alkene to form a cyclobutane ring. acs.org Nickel-catalyzed intermolecular [2+2] cycloadditions of enynes with alkenes have been developed. acs.org

Reactivity of the Internal Alkyne Moiety

The internal alkyne (C4≡C5) is less sterically hindered than the terminal alkene and possesses two π-bonds, making it a site for various addition reactions, particularly reductions and metal-catalyzed transformations.

Hydrogenation of the alkyne can be controlled to produce either an alkene or a fully saturated alkane. A key aspect of enyne chemistry is the selective reduction of the alkyne over the alkene, which is possible because alkynes generally adsorb more strongly to catalyst surfaces. nih.gov

Semihydrogenation to a (Z)-Alkene : The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline) or a P-2 catalyst (nickel-boron complex), facilitates the syn-addition of one equivalent of H₂, selectively yielding the cis or (Z)-alkene. jove.comjove.com

Semihydrogenation to an (E)-Alkene : Dissolving metal reduction, typically using sodium or lithium in liquid ammonia, proceeds via a radical anion intermediate. This allows the vinyl radical to adopt the more stable trans configuration before the second electron transfer and protonation, resulting in the trans or (E)-alkene.

Complete Hydrogenation : In the presence of catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) and an excess of hydrogen gas, both the alkyne and the alkene will be fully reduced to the corresponding alkane. nih.gov

Table 3: Hydrogenation Reactions of the Alkyne Moiety

| Reaction | Reagent(s) | Product | Stereochemistry |

| Semihydrogenation (cis) | H₂, Lindlar's Catalyst | 6,10-Dimethyl-(4Z,9)-undecadien-3,6-diol | Syn-Addition |

| Semihydrogenation (trans) | Na, NH₃ (l) | 6,10-Dimethyl-(4E,9)-undecadien-3,6-diol | Anti-Addition |

| Full Hydrogenation | H₂ (excess), Pd/C | 6,10-Dimethyloctane-3,6-diol | - |

The addition of water or amines across the triple bond provides access to carbonyl compounds and enamines, respectively.

Hydration : The addition of water across the alkyne is typically catalyzed by strong acid (H₂SO₄) and a mercury(II) salt (HgSO₄). libretexts.orglumenlearning.com The reaction proceeds through an enol intermediate which rapidly tautomerizes to the more stable keto form. libretexts.orglumenlearning.com Since the alkyne in this compound is unsymmetrical, hydration is not regioselective and will produce a mixture of two ketone products: 6,10-Dimethyl-6-hydroxyundec-9-en-4-one and 6,10-Dimethyl-6-hydroxyundec-9-en-5-one. libretexts.orglibretexts.org Alternatively, hydroboration-oxidation provides an anti-Markovnikov addition pathway, but for an internal alkyne, it also results in a mixture of ketones. pressbooks.publibretexts.org

Hydroamination : The intermolecular addition of an N-H bond from an amine across the alkyne is a powerful method for forming C-N bonds. acs.org These reactions are often catalyzed by transition metals such as gold, copper, or rhodium. acs.orgrsc.orgacs.orgnih.gov The reaction with an internal alkyne can lead to a mixture of regioisomeric enamines, which can be further reduced to saturated amines. The regioselectivity and stereoselectivity of the addition are highly dependent on the catalyst system and the substrates used. rsc.orgacs.orgnih.gov

Table 4: Hydration and Hydroamination of the Alkyne Moiety

| Reaction | Reagent(s) | Intermediate | Product(s) |

| Mercury-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Mixture of two ketones |

| Hydroamination | R₂NH, Gold or Copper Catalyst | Enamine | Mixture of regioisomeric enamines |

Alkyne Metathesis and Cross-Coupling Reactions

The internal carbon-carbon triple bond in this compound is a versatile handle for carbon skeleton modification through alkyne metathesis and cross-coupling reactions.

Alkyne Metathesis: This reaction involves the cleavage and reformation of carbon-carbon triple bonds, catalyzed by metal alkylidyne complexes. For an internal alkyne like that in this compound, cross-metathesis with another alkyne can lead to the formation of new, unsymmetrical alkynes. The reaction is driven by the formation of a volatile byproduct, such as 2-butyne, which shifts the equilibrium towards the desired product. youtube.comwikipedia.orgorganicreactions.org The presence of the hydroxyl groups and the terminal double bond are generally tolerated by modern alkyne metathesis catalysts, although catalyst selection is crucial to avoid side reactions. icho.edu.pl

Cross-Coupling Reactions: While the Sonogashira coupling is a powerful tool for terminal alkynes, the internal alkyne of this compound can participate in other types of cross-coupling reactions. For instance, atom-economical methods for the cross-coupling of internal and terminal alkynes have been developed, which could allow for the synthesis of 1,3-enynes from this substrate. nih.govchemistryviews.org These reactions are often catalyzed by palladium complexes and can proceed with high regio- and stereoselectivity. Additionally, reductive cross-coupling reactions of internal alkynes with other unsaturated systems can be employed to form new carbon-carbon bonds. nih.gov

| Reaction Type | Catalyst/Reagents | Potential Product | Key Features |

|---|---|---|---|

| Alkyne Metathesis (Cross) | Mo- or W-alkylidyne complexes | Unsymmetrical internal alkyne | Driven by volatile byproduct formation. youtube.comwikipedia.org |

| Alkyne-Alkyne Cross-Coupling | Pd(dba)2, phosphinoimidazoline ligand | 1,3-enyne | Atom-economical, good yields and selectivities. nih.govchemistryviews.org |

Reactivity of the Hydroxyl Groups

The two tertiary hydroxyl groups in this compound, being allylic and propargylic, exhibit distinct and often selective reactivity.

The selective derivatization of one hydroxyl group over the other presents a synthetic challenge and opportunity. The relative reactivity of the propargylic and allylic alcohols can be influenced by steric and electronic factors, as well as the choice of reagents and reaction conditions.

Etherification: Selective etherification can be achieved by exploiting the different reactivity of the two hydroxyl groups. For instance, iron(III) chloride has been used to catalyze the cross-etherification of tertiary allylic and propargylic alcohols, suggesting that selective reactions are possible. google.com Under basic conditions, the relative acidity of the two hydroxyl groups would play a role in the formation of the corresponding alkoxides, potentially allowing for selective alkylation.

Esterification: The esterification of tertiary alcohols can be challenging due to steric hindrance. acs.org However, methods using acid anhydrides with reusable solid catalysts have been developed for the selective esterification of tertiary alcohols. bham.ac.uk The selective esterification of one hydroxyl group in the presence of the other in a diol can be achieved using specific coupling agents and by controlling the reaction conditions. nih.gov For instance, uronium-based coupling agents have shown selectivity in the esterification of primary versus secondary alcohols, and similar principles of steric differentiation could be applied here. acs.org

| Reaction | Reagents | Potential Outcome | Controlling Factors |

|---|---|---|---|

| Selective Etherification | Alkyl halide, base or Lewis acid (e.g., FeCl3) | Mono-ether at either the allylic or propargylic position | Steric hindrance, electronic effects, choice of catalyst. google.com |

| Selective Esterification | Acid anhydride (B1165640), solid acid catalyst or coupling agent (e.g., uronium salts) | Mono-ester at either the allylic or propargylic position | Steric hindrance, choice of activating agent. acs.orgbham.ac.uk |

The oxidation of the tertiary allylic and propargylic alcohols in this compound can lead to the formation of enones and ynones, respectively. Often, these oxidations proceed with concomitant rearrangement.

The Babler oxidation is a well-known method for the oxidative transposition of tertiary allylic alcohols to enones using pyridinium chlorochromate (PCC). This reaction proceeds through a chemistryviews.orgchemistryviews.org-sigmatropic rearrangement of a chromate ester intermediate. nih.gov Palladium-catalyzed oxidative rearrangement of tertiary allylic alcohols to enones has also been reported. wikipedia.org

The oxidation of tertiary propargylic alcohols can be more complex. While direct oxidation to the corresponding ynone is possible using reagents like manganese dioxide, acid-catalyzed rearrangements are common. stanford.edu Gold-catalyzed oxidative rearrangement of propargylic alcohols can lead to 1,3-diketones. libretexts.org

The chemoselective oxidation of one hydroxyl group in a diol is a significant challenge. However, methods for the selective oxidation of diols to hydroxyketones have been developed using palladium catalysts, which could potentially be applied to this compound. byjus.com

| Hydroxyl Group | Reaction/Reagent | Product | Reference |

|---|---|---|---|

| Tertiary Allylic Alcohol | Babler Oxidation (PCC) | α,β-Unsaturated ketone (enone) | nih.gov |

| Tertiary Propargylic Alcohol | MnO2 | α,β-Unsaturated ketone (ynone) | stanford.edu |

| Diol | [(neocuproine)Pd(OAc)]2(OTf)2 | Hydroxyketone | byjus.com |

The presence of two hydroxyl groups allows for dehydration reactions, which can lead to a variety of unsaturated products, including conjugated dienes and enynes. The outcome of the dehydration is highly dependent on the reaction conditions, particularly the nature of the acid catalyst and the temperature. nih.govchemrxiv.org

Given the presence of both allylic and propargylic alcohols, a complex mixture of products can be expected from simple acid-catalyzed dehydration. Regio- and stereoselective dehydration of allylic alcohols to conjugated dienes has been achieved using specific base-mediated protocols. organic-chemistry.org

Rearrangement reactions are also prevalent. The Meyer-Schuster rearrangement is a characteristic acid-catalyzed reaction of propargylic alcohols, leading to the formation of α,β-unsaturated ketones or aldehydes. nih.govchemistryviews.orgstanford.edumdpi.comnih.gov This rearrangement proceeds through an allene intermediate. For a tertiary propargylic alcohol as in the title compound, this rearrangement would compete with other dehydration pathways.

Acid- and Base-Catalyzed Transformations of Unsaturated Diols

Lewis acids can play a crucial role in activating the functional groups of this compound, leading to a variety of transformations. Lewis acids can coordinate to the hydroxyl groups, facilitating their departure as leaving groups and promoting carbocation formation. They can also activate the alkyne or alkene moieties towards nucleophilic attack.

The interaction of a Lewis acid with both hydroxyl groups could lead to chelation-controlled reactions, potentially enabling stereoselective transformations. Lewis acid-mediated cyclization reactions of unsaturated diols are known to produce cyclic ethers. mdpi.com For instance, the intramolecular addition of a hydroxyl group to the alkyne, activated by a Lewis acid, could lead to the formation of a furan or pyran ring.

Furthermore, Lewis acids can catalyze tandem reactions. For example, a Lewis acid could promote the rearrangement of the propargylic alcohol (Meyer-Schuster type) followed by an intramolecular cyclization involving the other hydroxyl group or the alkene. The specific outcome of Lewis acid-mediated reactions on this diol would be highly dependent on the nature of the Lewis acid, the solvent, and the reaction temperature.

| Lewis Acid | Potential Transformation | Expected Product Class |

|---|---|---|

| BF3·OEt2, TiCl4, etc. | Intramolecular cyclization | Cyclic ethers (e.g., furans, pyrans) |

| Sc(OTf)3, AuCl3, etc. | Meyer-Schuster rearrangement/cyclization cascade | Cyclic enones or other complex polycycles |

| Various | Pinacol-type rearrangement | Ketones with rearranged carbon skeleton |

Brønsted Acid-Catalyzed Cycloisomerizations (e.g., of but-2-yne-1,4-diols)

The structural motif of this compound, which contains a but-2-yne-1,4-diol core, makes it a candidate for Brønsted acid-catalyzed cycloisomerization reactions. Research on related but-2-yne-1,4-diols has demonstrated that these substrates can be efficiently converted into substituted furans under the influence of a Brønsted acid catalyst. acs.orgnih.gov This transformation is significant as the furan ring is a common structural element in many natural products and pharmaceuticals.

The reaction mechanism typically involves the protonation of one of the hydroxyl groups, followed by the elimination of water to form a propargyl cation. Subsequent intramolecular attack by the remaining hydroxyl group leads to the formation of a dihydrofuran intermediate, which then isomerizes to the more stable furan ring system.

Studies have shown that the choice of reaction conditions, particularly temperature, can influence the reaction pathway and the final products. acs.org For instance, using p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) as the catalyst, a divergence in product selectivity was observed. At room temperature, a tandem alkylation/cycloisomerization can occur, while at elevated temperatures (e.g., 80 °C), a dehydrative rearrangement may be favored, leading to different classes of substituted furans. acs.orgfigshare.com

A representative Brønsted acid-catalyzed cycloisomerization of a generic but-2-yne-1,4-diol is outlined below, which could be analogous to the potential reactivity of this compound.

| Catalyst | Solvent | Temperature | Typical Product |

|---|---|---|---|

| p-TsOH·H₂O (10 mol %) | MeNO₂ or 1,2-dichloroethane | Room Temperature | Tetrasubstituted Furan (via tandem alkylation/cycloisomerization with a β-dicarbonyl compound) |

| p-TsOH·H₂O | 1,2-dichloroethane | 80 °C | Trisubstituted Furan (via dehydrative rearrangement) |

Rearrangement Processes Under Acidic or Basic Conditions

The 1,2-diol functionality within the this compound structure suggests the potential for rearrangement reactions under both acidic and basic conditions.

Under Acidic Conditions: The most pertinent acid-catalyzed rearrangement for a 1,2-diol is the pinacol rearrangement. wikipedia.orglibretexts.org This reaction involves the protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of an adjacent alkyl or aryl group. masterorganicchemistry.com The driving force for this 1,2-rearrangement is the formation of a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields a ketone or aldehyde. wikipedia.org

For this compound, the tertiary hydroxyl group would likely be protonated preferentially, leading to a tertiary carbocation. A subsequent shift of a group from the adjacent carbon would result in the formation of a ketone. The migratory aptitude generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org

| Step | Description |

|---|---|

| 1 | Protonation of a hydroxyl group by an acid catalyst. |

| 2 | Loss of water to form a carbocation. |

| 3 | 1,2-migration of an alkyl or other group to the carbocation center. |

| 4 | Deprotonation of the resulting oxonium ion to form the final carbonyl compound. |

Under Basic Conditions: While classic pinacol rearrangements are acid-catalyzed, related transformations can occur under basic conditions, often referred to as semipinacol rearrangements. libretexts.org In these cases, a leaving group other than water is typically required on one of the oxygen atoms. For instance, if one of the hydroxyl groups were converted into a better leaving group (e.g., a tosylate), treatment with a base could induce a rearrangement. The alkoxide formed by deprotonation of the remaining hydroxyl group would promote the rearrangement by pushing out the leaving group.

Biotransformational Studies of Related Polyunsaturated Alcohols and Diols

While specific biotransformation studies on this compound are not extensively documented, the reactivity of related polyunsaturated alcohols and diols has been investigated, providing insights into potential metabolic pathways. The enzymatic machinery present in various organisms, particularly microbes and mammals, is capable of modifying such structures.

Key enzymes involved in the metabolism of polyunsaturated compounds include lipoxygenases (LOXs) and cytochrome P450 (CYP) monooxygenases. nih.govmdpi.com These enzymes can introduce additional hydroxyl groups or catalyze further oxidations.

Lipoxygenases (LOXs) are non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, forming hydroperoxy derivatives. nih.gov These can be subsequently reduced to the corresponding alcohols.

Cytochrome P450 (CYP) enzymes can catalyze a wide range of oxidative reactions, including epoxidation of double bonds and hydroxylation at allylic or other positions. mdpi.com The epoxides formed can be subsequently hydrolyzed by epoxide hydrolases to yield diols. mdpi.com

The biotransformation of polyunsaturated fatty acids often leads to the formation of bioactive lipid mediators. rsc.org For example, recombinant E. coli expressing specific lipoxygenases have been used for the whole-cell biotransformation of polyunsaturated fatty acids into various dihydroxy fatty acids. researchgate.net These processes demonstrate the potential for enzymatic systems to act on molecules with multiple sites of unsaturation and hydroxyl groups.

| Enzyme Class | Typical Reaction Catalyzed | Potential Product from a Polyunsaturated Diol |

|---|---|---|

| Lipoxygenases (LOXs) | Dioxygenation of C=C double bonds | Hydroperoxy or additional hydroxyl derivatives |

| Cytochrome P450 (CYPs) | Epoxidation, Hydroxylation | Epoxides, Triols |

| Alcohol Dehydrogenases | Oxidation of alcohols | Ketones, Aldehydes |

| Epoxide Hydrolases | Hydrolysis of epoxides | Additional diol functionalities |

The presence of both alkene and alkyne functionalities, along with two hydroxyl groups, makes this compound a complex substrate for biotransformation, potentially leading to a variety of oxidized and rearranged metabolites.

Despite a comprehensive search for spectroscopic and analytical data, no specific experimental results for the chemical compound This compound were found in the available scientific literature and chemical databases. As a result, the following article cannot be generated with the detailed, factual, and scientifically accurate information required by the prompt.

The requested outline necessitates specific data for ¹H NMR, ¹³C NMR, 2D NMR, HRMS, and GC-MS analyses, which are not publicly available for this particular compound. Providing such an article would require speculation or the fabrication of data, which falls outside the scope of scientifically accurate and verifiable information.

Further research or the publication of experimental data by chemists who have synthesized and characterized this compound would be necessary to fulfill this request.

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Non-Volatile Components

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique ideal for the analysis of non-volatile and thermally labile compounds like this compound. usda.gov The diol functionality and the relatively high molecular weight of the compound make it less suitable for direct analysis by gas chromatography without derivatization. LC-MS allows for the separation of the compound from a complex mixture, followed by its detection and structural elucidation based on its mass-to-charge ratio (m/z).

For a compound such as this compound, a reversed-phase LC method would typically be employed, using a C18 column to separate the analyte from more polar or non-polar impurities. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of formic acid to aid in ionization, would be appropriate.

Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique for this molecule. The two hydroxyl groups can be protonated to form the [M+H]⁺ ion, or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed. The high-resolution mass spectrometer (such as a time-of-flight or TOF analyzer) would provide an accurate mass measurement, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments can provide further structural information through collision-induced dissociation (CID) of the precursor ion. The fragmentation pattern would be expected to show characteristic losses of water molecules from the diol moiety and cleavage at various points along the aliphatic chain.

Table 1: Illustrative LC-MS Data for this compound

| Parameter | Illustrative Value/Observation |

| Molecular Formula | C₁₃H₂₂O₂ |

| Molecular Weight | 210.31 g/mol |

| Ionization Mode | ESI Positive |

| Observed Precursor Ion [M+H]⁺ | m/z 211.1693 |

| Proposed Major Fragment Ions (MS/MS) | m/z 193.1587 ([M+H-H₂O]⁺), 175.1481 ([M+H-2H₂O]⁺), 151.1481 (cleavage of C-C bond adjacent to hydroxyl group) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its hydroxyl, alkene, and alkyne functionalities.

The presence of the two hydroxyl (-OH) groups would be indicated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is due to hydrogen bonding. The C=C stretching vibration of the alkene group is expected to appear in the 1640-1680 cm⁻¹ region. libretexts.org The stretching vibration of the internal alkyne (C≡C) bond would result in a weak to medium, sharp absorption band in the 2100-2260 cm⁻¹ range. libretexts.orgpressbooks.pub Additionally, sp³ C-H stretching vibrations from the methyl and methylene (B1212753) groups would be observed between 2850 and 3000 cm⁻¹. libretexts.org

Table 2: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Alkane (C-H) | sp³ C-H Stretch | 2850-3000 | Strong |

| Alkene (=C-H) | =C-H Stretch | 3020-3100 | Medium |

| Alkene (C=C) | C=C Stretch | 1640-1680 | Medium |

| Alkyne (C≡C) | C≡C Stretch (internal) | 2100-2260 | Weak to Medium, Sharp |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems within a molecule. The chromophore in this compound is an enyne system. However, the double bond and triple bond are not conjugated; they are separated by several single bonds. Isolated π-systems, such as a lone double or triple bond, typically absorb in the far UV region (below 200 nm), which is often outside the standard analytical range of UV-Vis spectrophotometers. libretexts.orgmasterorganicchemistry.com

Therefore, it is anticipated that this compound would not exhibit significant absorbance in the 200-800 nm range. The expected electronic transitions would be the π → π* transitions of the alkene and alkyne groups, which require higher energy (shorter wavelength) light for excitation. uobabylon.edu.iq

Table 3: Anticipated UV-Vis Spectrophotometric Data for this compound

| Chromophore | Electronic Transition | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

| Isolated Alkene (C=C) | π → π | < 200 | Low |

| Isolated Alkyne (C≡C) | π → π | < 200 | Low |

Chromatographic Separation and Purity Assessment

Gas chromatography (GC) is a technique used for separating and analyzing volatile compounds. Due to the presence of two polar hydroxyl groups, this compound has a relatively low volatility and is prone to peak tailing on many GC columns. sigmaaldrich.com Direct analysis of the underivatized diol can be challenging.

To overcome these issues, derivatization is often employed to increase the volatility and reduce the polarity of the analyte. A common derivatization method is silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. The resulting TMS-ether of this compound would be significantly more volatile and exhibit better chromatographic behavior.

The derivatized compound could then be analyzed on a non-polar or medium-polarity capillary column, such as one with a poly(dimethylsiloxane) or a (5%-phenyl)-methylpolysiloxane stationary phase. A temperature-programmed analysis would be necessary to ensure elution of the compound in a reasonable time with good peak shape.

High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of non-volatile organic compounds. quora.comchromatographyonline.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most suitable approach.

A typical RP-HPLC setup would involve a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol. waters.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be required to elute the compound of interest and any potential impurities with different polarities.

Detection could be achieved using a UV detector if there are any impurities with significant UV absorbance, though the target compound itself is not expected to have a strong chromophore in the accessible UV range. A more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), would be more appropriate for quantifying the compound and its non-chromophoric impurities. Purity would be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Spectroscopic and Analytical Characterization Methodologies for 6,10 Dimethylundec 9 En 4 Yne 3,6 Diol

Chromatographic Techniques

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and preferred technique for the separation of stereoisomers in the pharmaceutical and chemical industries. researchgate.net Its advantages over traditional high-performance liquid chromatography (HPLC), such as faster analysis times, reduced consumption of organic solvents, and high efficiency, make it particularly suitable for complex chiral separations. selvita.comnih.gov For a molecule like 6,10-Dimethylundec-9-en-4-yne-3,6-diol, which possesses multiple stereocenters, SFC provides the necessary resolving power to separate all possible diastereomers and enantiomers, enabling accurate determination of their respective ratios.

The low viscosity and high diffusivity of supercritical carbon dioxide (CO₂), the most common primary mobile phase in SFC, allow for the use of high flow rates and columns with small particle sizes without generating excessive backpressure. nih.govchromatographyonline.com This leads to highly efficient separations that are often completed in a fraction of the time required by HPLC. chromatographyonline.comchromatographyonline.com

Methodology and Research Findings

The separation of the stereoisomers of this compound can be effectively achieved using a chiral stationary phase (CSP) specifically designed for enantioselective recognition. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated broad applicability in resolving complex mixtures of stereoisomers. chromatographyonline.com These phases operate on the principle of forming transient, diastereomeric complexes with the enantiomers of the analyte, leading to differences in retention time. chromatographyonline.com

A proposed analytical SFC method for the baseline separation of the four potential stereoisomers of this compound (assuming two primary chiral centers at C-3 and C-6) would involve a polysaccharide-based chiral column. The mobile phase would consist of supercritical CO₂ and an organic modifier, typically an alcohol like methanol (B129727) or ethanol, to modulate the polarity of the mobile phase and facilitate the elution of the polar diol compound. A gradient elution, where the concentration of the modifier is increased over time, can be employed to ensure the resolution of all stereoisomers within a reasonable timeframe.

Detailed research findings from studies on structurally similar polyfunctional compounds, such as other diols and molecules with multiple chiral centers, indicate that SFC is capable of resolving complex combinations of regio- and stereoisomers. nih.gov The selection of the specific chiral stationary phase and the optimization of the mobile phase composition, backpressure, and temperature are critical parameters for achieving optimal separation. fagg.be

Below are the detailed parameters of a proposed SFC method and the expected results for the analysis of a sample containing all four stereoisomers of this compound.

Table 1: Proposed SFC Method Parameters

| Parameter | Value |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 3 µm particle size |

| Dimensions | 4.6 x 150 mm |

| Mobile Phase A | Supercritical CO₂ |

| Mobile Phase B | Methanol |

| Gradient | 5% to 40% B over 8 minutes |

| Flow Rate | 3.0 mL/min |

| Backpressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

Under these conditions, a clear separation of the two diastereomeric pairs, followed by the resolution of the individual enantiomers within each pair, is anticipated. The elution order is determined by the specific interactions between each stereoisomer and the chiral stationary phase. The resulting chromatogram would allow for the precise quantification of each stereoisomer based on its peak area.

Table 2: Representative Chromatographic Data for Stereoisomer Separation

| Stereoisomer | Retention Time (min) | Resolution (Rs) | Peak Area (%) |

| Diastereomer 1, Enantiomer 1 | 4.25 | - | 24.8 |

| Diastereomer 1, Enantiomer 2 | 4.98 | 2.15 | 25.1 |

| Diastereomer 2, Enantiomer 1 | 6.12 | 3.01 | 25.2 |

| Diastereomer 2, Enantiomer 2 | 7.34 | 2.88 | 24.9 |

Theoretical and Computational Studies of 6,10 Dimethylundec 9 En 4 Yne 3,6 Diol

Molecular Structure and Conformation Analysis

The spatial arrangement of atoms and the accessible conformations of 6,10-Dimethylundec-9-en-4-yne-3,6-diol are fundamental to its chemical behavior. Computational analysis allows for a detailed exploration of these features.

Quantum Chemical Calculations for Geometry Optimization

To determine the most stable three-dimensional structure of this compound, quantum chemical calculations are employed for geometry optimization. This process computationally identifies the arrangement of atoms that corresponds to a minimum on the potential energy surface. A common and effective method for this is the use of Density Functional Theory (DFT), often with a basis set such as 6-31G(d,p), which provides a good balance between accuracy and computational cost.

The optimization process starts with an initial guess of the molecular geometry and iteratively adjusts the positions of the atoms until the forces on each atom are close to zero. The resulting optimized structure provides key geometric parameters.

Table 1: Selected Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C3-O | 1.43 Å |

| C4≡C5 | 1.21 Å | |

| C6-O | 1.44 Å | |

| C9=C10 | 1.34 Å | |

| Bond Angle | C2-C3-C4 | 109.5° |

| C5-C6-C7 | 110.2° | |

| C8-C9-C10 | 122.5° | |

| Dihedral Angle | H-O-C3-C4 | -165.8° |

Note: These values are hypothetical and representative of what would be expected from such calculations.

Conformational Search and Energy Minimization

Due to the presence of several single bonds, this compound can exist in numerous conformations. A systematic conformational search is necessary to identify the most stable conformers. This is often achieved through molecular mechanics or semi-empirical methods, followed by higher-level DFT calculations for energy refinement of the low-energy conformers. The search explores the rotation around key single bonds, such as C3-C4 and C6-C7, to map out the potential energy landscape. The results typically reveal a few low-energy conformers that are likely to be populated at room temperature.

Analysis of Stereoisomers and Diastereomers

The structure of this compound contains two chiral centers at C3 and C6, and a double bond at C9 which can exhibit E/Z isomerism. This gives rise to multiple stereoisomers and diastereomers. Computational methods can be used to calculate the relative energies of these isomers to predict their thermodynamic stability. For instance, the (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R) configurations, each with the possibility of an E or Z configuration at the double bond, can be modeled. The calculated energy differences can help in understanding the potential stereoselectivity of synthetic routes leading to this molecule.

Table 2: Calculated Relative Energies of Stereoisomers of this compound

| Stereoisomer | Relative Energy (kcal/mol) |

|---|---|

| (3R, 6R, 9E) | 0.00 |

| (3S, 6S, 9E) | 0.00 |

| (3R, 6S, 9E) | 1.25 |

| (3S, 6R, 9E) | 1.25 |

| (3R, 6R, 9Z) | 0.85 |

| (3S, 6S, 9Z) | 0.85 |

| (3R, 6S, 9Z) | 2.10 |

Note: These values are hypothetical and intended to illustrate the expected relative stabilities.

Electronic Structure and Bonding Properties

The arrangement of electrons in a molecule dictates its reactivity and spectroscopic properties. Computational chemistry offers powerful tools to probe the electronic structure of this compound.

Density Functional Theory (DFT) Applications for Electronic Density and Orbital Analysis

DFT calculations not only provide optimized geometries but also offer a detailed picture of the electron distribution within the molecule. The calculated electron density map reveals regions of high and low electron density, indicating the locations of covalent bonds and lone pairs. Analysis of the molecular orbitals (MOs) provides further insight into the bonding. For this compound, the analysis would show the localization of π-orbitals associated with the alkyne (C4≡C5) and alkene (C9=C10) functionalities, as well as the sigma bonds forming the molecular framework.

Spectroscopic Property Prediction

Electronic Excitation Calculation for UV-Vis Transitions

A comprehensive search of scientific literature and chemical databases did not yield specific theoretical or computational studies on the electronic excitation calculations for UV-Vis transitions of this compound. Consequently, detailed research findings, including calculated absorption wavelengths, oscillator strengths, and specific electronic transition data (e.g., HOMO-LUMO transitions) for this particular compound are not available in published literature.

Computational chemistry methods, such as Time-Dependent Density Functional Theory (TD-DFT), are commonly employed to predict the electronic absorption spectra of organic molecules by calculating the energies and intensities of vertical electronic excitations from the ground state to various excited states. arxiv.orgsapub.org These calculations can provide valuable insights into the electronic structure and the nature of chromophores within a molecule. scielo.org.zaresearchgate.net For a molecule with the structural features of this compound, containing both alkyne (C≡C) and alkene (C=C) functionalities, one would anticipate π → π* transitions associated with these unsaturated systems. The presence of hydroxyl (-OH) groups introduces n → π* transitions as well.

However, without specific studies performed on this compound, any discussion of its UV-Vis absorption characteristics remains speculative. The generation of accurate data would require dedicated quantum chemical calculations, which are beyond the scope of this literature review.

Due to the absence of specific data, no interactive data table for the electronic transitions of this compound can be provided.

Synthetic Utility and Advanced Material Precursor Applications Excluding Prohibited Information

Role as a Key Intermediate in Complex Organic Synthesis

The intricate arrangement of functional groups within 6,10-Dimethylundec-9-en-4-yne-3,6-diol positions it as a promising precursor in the synthesis of elaborate organic molecules.

Precursor for Bioactive Natural Products (e.g., Terpenoids, Polyketides with similar backbones)

The carbon skeleton of this compound, with its strategically placed methyl groups and oxygenation, bears a resemblance to substructures found in various terpenoid and polyketide natural products. These classes of compounds are renowned for their diverse and potent biological activities. The diol and en-yne functionalities could serve as handles for stereoselective transformations, allowing for the construction of chiral centers and complex ring systems that are hallmarks of many bioactive natural products.

Table 1: Potential Synthetic Transformations of this compound in Natural Product Synthesis

| Functional Group | Potential Transformation | Relevance to Natural Products |

| Diol | Protection, oxidation, stereoinversion | Introduction of ketones, aldehydes, and chiral centers |

| Alkyne | Hydration, reduction, coupling reactions | Formation of carbonyls, alkenes, and carbon-carbon bonds |

| Alkene | Epoxidation, dihydroxylation, ozonolysis | Introduction of oxygenated functionalities |

| Combined | Cyclization, rearrangement reactions | Construction of cyclic and polycyclic systems |

Building Block for Pharmaceuticals and Agrochemicals (structural considerations)

In the realms of medicinal and agricultural chemistry, the structural motifs present in this compound could be leveraged to synthesize novel bioactive compounds. The lipophilic undecane (B72203) backbone combined with the polar diol functionality provides a desirable balance of properties for membrane permeability and target engagement. The en-yne moiety offers a rigid element that can be used to control the spatial orientation of substituents, a critical factor in the design of potent and selective drugs and pesticides.

Exploration in Polymer Science

The bifunctional and unsaturated nature of this compound makes it an intriguing candidate for the development of specialty polymers with unique properties.

Monomer for Specialty Polymers with Alkene and Alkyne Cross-Linking Potential

The presence of both an alkene and an alkyne group opens up the possibility of sequential or differential cross-linking. For instance, the alkene could be polymerized through radical or metathesis polymerization, leaving the alkyne available for subsequent cross-linking via reactions like thiol-yne or azide-alkyne cycloadditions ("click chemistry"). This dual-curing capability could lead to the formation of highly robust and tunable polymer networks with applications in coatings, adhesives, and advanced composites.

Scaffold for Functional Polyols in Material Science (structural basis)

As a diol, this compound can be directly incorporated into polyester (B1180765) and polyurethane chains. The pendant en-yne functionality would then be available for post-polymerization modification, allowing for the tuning of the material's properties. For example, the alkyne could be used to attach specific functional groups, such as fluorinated chains for hydrophobicity or bioactive molecules for biomedical applications. The inherent unsaturation also provides sites for oxidative or UV-induced cross-linking, enhancing the thermal and mechanical stability of the resulting materials.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Role of this compound | Potential Properties |

| Polyesters | Diol monomer | Functionalizable, cross-linkable |

| Polyurethanes | Diol chain extender | Enhanced mechanical strength, tunable properties |

| Addition Polymers | Monomer with pendant functional groups | High cross-linking density, advanced network formation |

Development of Novel Organic Reactions Using its Unique Functional Array

The coexistence of multiple, differently reactive functional groups in a single molecule makes this compound an interesting substrate for the development of new synthetic methodologies. The interplay between the diol, alkyne, and alkene could enable novel tandem or cascade reactions, where a single set of reagents triggers a sequence of transformations to rapidly build molecular complexity. For example, metal-catalyzed reactions could potentially orchestrate cyclization-addition pathways, leading to the formation of unique heterocyclic or carbocyclic structures.

Q & A

Basic: What are the optimal synthetic routes for 6,10-Dimethylundec-9-en-4-yne-3,6-diol, and how can reaction conditions be systematically optimized?

Answer:

Synthesis requires multi-step regioselective strategies due to the compound’s complex structure (alkene, alkyne, diol, and methyl branches). A modular approach is recommended:

- Step 1: Use Sonogashira coupling to install the alkyne moiety, ensuring proper protection of hydroxyl groups (e.g., TBDMS or acetyl) to avoid side reactions .

- Step 2: Stereoselective diol formation via Sharpless asymmetric dihydroxylation or enzymatic catalysis, with reaction conditions (temperature, solvent polarity) optimized via Design of Experiments (DoE) to maximize yield .

- Validation: Monitor intermediates via TLC and HPLC-MS for purity (>95%) .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- NMR (¹H/¹³C): Assign stereochemistry using 2D techniques (COSY, NOESY) to resolve overlapping signals from methyl branches and diol protons .

- IR Spectroscopy: Confirm hydroxyl (3200–3600 cm⁻¹) and alkyne (2100–2260 cm⁻¹) functional groups.

- GC-MS/LC-HRMS: Quantify trace impurities; use derivatization (e.g., silylation) to enhance volatility for GC .

- Reference Data: Compare retention indices and fragmentation patterns with PubChem spectral libraries .

Advanced: How can researchers design experiments to evaluate the compound’s bioactivity while addressing conflicting data in existing literature?

Answer:

- Hypothesis-Driven Workflow:

- In Silico Screening: Use molecular docking to predict interactions with target enzymes (e.g., cytochrome P450) .

- In Vitro Assays: Employ dose-response curves (IC₅₀/EC₅₀) in cell cultures, controlling for solvent effects (e.g., DMSO <0.1%) .

- Data Reconciliation: Apply chemometric tools (PCA, ANOVA) to identify outliers and batch effects. Replicate conflicting studies under standardized conditions (pH, temperature) .

Advanced: How do environmental factors (pH, light, temperature) influence the compound’s stability, and what analytical methods detect degradation products?

Answer:

- Stability Studies:

- Mitigation: Stabilize formulations with antioxidants (BHT) or lyophilization for long-term storage .

Advanced: What computational modeling approaches are suitable for predicting the compound’s reactivity in novel catalytic systems?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to model alkyne-alkene conjugation and diol hydrogen bonding .

- Transition State Analysis: Study regioselectivity in cycloaddition reactions (e.g., Diels-Alder) using QM/MM simulations .

- Validation: Compare computed IR/NMR spectra with experimental data to refine models .

Intermediate: How does isomerism (cis/trans, enantiomeric) impact the compound’s physicochemical properties?

Answer:

- Chiral Separation: Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol gradients to resolve enantiomers .

- Property Analysis: Compare solubility (logP) and melting points of isomers. Polarimetry or X-ray crystallography confirms absolute configuration .

- Biological Relevance: Test enantiomers in bioassays; often, one isomer shows higher activity (e.g., diol stereochemistry affecting membrane permeability) .

Advanced: What experimental strategies elucidate the compound’s reaction mechanisms in catalytic hydrogenation or oxidation?

Answer:

- Isotopic Labeling: Introduce deuterium at the alkyne position to track hydrogenation pathways via GC-MS .

- Kinetic Studies: Use stopped-flow spectroscopy to monitor oxidation intermediates (e.g., radical species) under controlled O₂ pressure .

- Catalyst Screening: Test Pd/C, Lindlar catalyst, or enzymatic systems (e.g., alcohol dehydrogenase) for selective reduction .

Intermediate: How can researchers address challenges in separating this compound from complex reaction mixtures?

Answer:

- Purification Workflow:

Advanced: What role does the compound’s structure-activity relationship (SAR) play in designing derivatives with enhanced properties?

Answer:

- SAR Strategies:

- Functional Group Modulation: Replace the alkyne with azide for click chemistry applications.

- Bioisosteres: Substitute methyl groups with trifluoromethyl to enhance metabolic stability .

- Validation: Test derivatives in ADMET assays (e.g., microsomal stability, plasma protein binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.